2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one
Description
2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one is a cyclohexanone derivative featuring methyl groups at the 2- and 6-positions and a branched 3-methylbutyl substituent at the 4-position. This structure confers unique steric and electronic properties, distinguishing it from related compounds.
Properties
CAS No. |
71820-43-4 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(2R,6R)-2,6-dimethyl-4-(3-methylbutyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H24O/c1-9(2)5-6-12-7-10(3)13(14)11(4)8-12/h9-12H,5-8H2,1-4H3/t10-,11-/m1/s1 |
InChI Key |
NAQRGRASVQCNKC-GHMZBOCLSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@H](C1=O)C)CCC(C)C |
Canonical SMILES |
CC1CC(CC(C1=O)C)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylcyclohexanone with 3-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding precursors under high pressure and temperature. The use of palladium or platinum catalysts can facilitate the hydrogenation process, leading to the formation of the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), halides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexanones
Scientific Research Applications
2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Cyclohexanone Derivatives
- 2,6-Bis((E)-4-chlorobenzylidene)cyclohexan-1-one (): Key Features: Aromatic 4-chlorobenzylidene groups at the 2- and 6-positions. Synthesis: Base-catalyzed condensation of 4-chlorobenzaldehyde and cyclohexanone (74% yield) . Properties: Exhibits fluorescence due to extended conjugation, making it suitable for optical sensors. Contrast: The target compound’s alkyl substituent (3-methylbutyl) lacks aromatic conjugation, reducing electronic delocalization but enhancing lipophilicity.
- trans-2-c-6-Dimethyl-e-4-hydroxycyclohexanone (): Key Features: Hydroxyl group at the 4-position and methyl groups at 2- and 6-positions. Synthesis: Catalytic hydrogenation of dihydroquinone derivatives . Properties: Polar due to the hydroxyl group, enabling hydrogen bonding. Contrast: The target compound’s 3-methylbutyl group increases steric bulk and hydrophobicity compared to the hydroxylated analog.
Dihydropyridine Derivatives (Pharmaceutical Analogs)
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid (): Key Features: Nitrophenyl and ester groups on a dihydropyridine core. Synthesis: Acid-catalyzed esterification and hydrolysis . Properties: Acts as a pharmaceutical impurity in barnidipine hydrochloride, with strict ICH-regulated thresholds (<0.10% impurity) . Contrast: The target compound’s cyclohexanone core lacks the redox-active dihydropyridine ring, reducing its relevance in cardiovascular drug contexts.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-methylbutyl chain in the target compound enhances lipid solubility compared to polar analogs like hydroxylated or nitrophenyl-containing derivatives.
- Steric Hindrance : Branched alkyl substituents may hinder reactions at the ketone group, whereas planar aromatic groups (e.g., chlorobenzylidene) facilitate conjugation-based applications.
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